Ethyl 5-cyano-6-methyl-2-(piperazin-1-yl)nicotinate
Beschreibung
Systematic IUPAC Name Derivation and Validation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex heterocyclic structures with multiple substituents. According to the official chemical databases, the complete systematic name is "ethyl 5-cyano-6-methyl-2-piperazin-1-ylpyridine-3-carboxylate". This nomenclature reflects the hierarchical naming system where the pyridine ring serves as the parent structure, with systematic numbering beginning from the nitrogen atom in the pyridine ring.
The derivation process begins with identification of the principal functional group, which in this case is the carboxylate ester at the 3-position of the pyridine ring. The ethyl ester designation appears first in the name, followed by the specific positional descriptors for each substituent. The cyano group occupies the 5-position, while the methyl group is located at the 6-position of the pyridine core structure. The piperazin-1-yl substituent at the 2-position represents the most complex portion of the molecule, requiring specific indication of the attachment point through the nitrogen atom designated as position 1 in the piperazine ring system.
Validation of this systematic nomenclature occurs through cross-referencing with multiple chemical databases and computational naming algorithms. The computed IUPAC name generated by Lexichem TK 2.7.0 confirms the accuracy of this systematic designation. Alternative computational systems have generated slight variations in presentation, including "ethyl 5-cyano-6-methyl-2-(piperazin-1-yl)pyridine-3-carboxylate" and "this compound," which represent equivalent systematic names with different formatting conventions.
Eigenschaften
IUPAC Name |
ethyl 5-cyano-6-methyl-2-piperazin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-20-14(19)12-8-11(9-15)10(2)17-13(12)18-6-4-16-5-7-18/h8,16H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWLMJKBRLNVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383816 | |
| Record name | ethyl 5-cyano-6-methyl-2-(piperazin-1-yl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402479-97-4 | |
| Record name | ethyl 5-cyano-6-methyl-2-(piperazin-1-yl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 402479-97-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
Ethyl 5-cyano-6-methyl-2-(piperazin-1-yl)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperazine moiety and a cyano group attached to a nicotinate framework. Its molecular formula is , and it has a molecular weight of approximately 248.29 g/mol. The compound can be synthesized through various organic reactions, typically involving the condensation of piperazine derivatives with cyano-substituted nicotinate precursors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains have been determined, showcasing its effectiveness.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 32 |
The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The structure-activity relationship suggests that modifications in the piperazine or cyano groups may enhance its biological efficacy.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival, disrupting metabolic pathways.
- Membrane Disruption : It could alter the permeability of microbial membranes, leading to cell lysis.
- Biofilm Inhibition : Recent studies indicate that it may also inhibit biofilm formation, which is crucial for the persistence of infections.
Case Studies and Research Findings
A series of research studies have explored the efficacy of this compound in various experimental settings:
- Study on Bacterial Resistance : A study demonstrated that this compound could effectively combat antibiotic-resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.
- In Vivo Efficacy : Animal models treated with this compound showed significant reductions in bacterial load compared to controls, suggesting promising therapeutic applications in treating infections.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Nicotinate derivatives are structurally diverse, with variations in substituents significantly altering their physicochemical and biological profiles. Below is a detailed comparison of Ethyl 5-cyano-6-methyl-2-(piperazin-1-yl)nicotinate with analogous compounds:
Structural and Physicochemical Comparisons
Physicochemical Properties
Key Findings and Implications
Piperazine vs. Trifluoromethyl : The piperazine group enhances aqueous solubility but may reduce metabolic stability compared to the trifluoromethyl analog.
Substituent Impact : The 4-phenyl group in the benzylpiperidine derivative significantly increases molecular weight and lipophilicity, favoring CNS targeting.
Synthetic Flexibility : Multicomponent reactions enable diverse substitutions, facilitating the development of derivatives with tailored bioactivities.
Vorbereitungsmethoden
Starting Materials and Key Intermediates
The synthesis generally begins with ethyl 6-chloronicotinate derivatives bearing substituents at positions 2 and 5 of the pyridine ring. For Ethyl 5-cyano-6-methyl-2-(piperazin-1-yl)nicotinate, the critical intermediate is ethyl 6-chloro-5-cyano-2-methyl nicotinate, which is either commercially available or prepared via modified literature procedures involving pyridone intermediates.
Nucleophilic Aromatic Substitution (SNAr) of 6-Chloronicotinate
The primary step in the preparation is the nucleophilic aromatic substitution of the 6-chloro group by piperazine to introduce the piperazin-1-yl moiety at position 2 of the pyridine ring.
- Reaction conditions : Typically involves refluxing ethyl 6-chloro-5-cyano-2-methyl nicotinate with piperazine in an appropriate solvent such as ethanol or DMF.
- Mechanism : The nucleophilic nitrogen of piperazine attacks the electron-deficient pyridine ring at the 6-position, displacing the chlorine atom.
- Yields : Reported yields are generally high due to favorable substitution on the activated pyridine ring.
Following the introduction of the piperazinyl group, further modifications can be performed to tune pharmacokinetic properties or to introduce sulfonylurea linkers.
- Reaction with carbonyldiimidazole (CDI) derivatives or sulfonyl isocyanates allows formation of urea or sulfonylurea derivatives.
- These reactions are performed under mild conditions, often at room temperature or slight heating, and afford products in moderate to high yields (18-84%).
Catalytic and Nanoparticle-Assisted Methods
While direct literature on nanoparticle-catalyzed synthesis of this compound is limited, related nicotinate derivatives have been synthesized using heterogeneous catalysts such as t-ZrO2 nanoparticles.
- Catalyst preparation : t-ZrO2 nanoparticles synthesized via dissociation of zirconium oxychloride in basic medium at low temperature.
- Reaction conditions : Reflux in ethanol-water mixtures with t-ZrO2 as catalyst for 2 hours, followed by filtration and recrystallization.
- Advantages : High yields (~92%), mild conditions, and easy catalyst recovery.
Although this method is reported for related ethyl nicotinate derivatives with amino substituents, adaptation for piperazinyl derivatives could be feasible.
Summary Table of Preparation Steps
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of ethyl 6-chloro-5-cyano-2-methyl nicotinate | Modified literature methods via pyridone intermediates | Moderate to high | Precursor for SNAr |
| 2 | SNAr substitution with piperazine | Reflux in ethanol or DMF | High (typically >80%) | Formation of piperazinyl nicotinate |
| 3 | Functionalization with CDI or sulfonyl isocyanates | Room temp to mild heating | 18-84% | Formation of urea/sulfonylurea derivatives |
| 4 | Optional nanoparticle-catalyzed synthesis (analogous compounds) | t-ZrO2 catalyst, reflux in EtOH/H2O | ~92% (for related compounds) | Potential green chemistry approach |
Research Findings and Considerations
- The substitution pattern on the pyridine ring strongly influences reactivity; electron-withdrawing groups such as cyano at position 5 activate the ring towards nucleophilic substitution.
- Piperazine substitution is efficient and selective under mild conditions, making it a preferred method for introducing the piperazinyl group.
- Use of CDI and sulfonyl isocyanates enables further derivatization, expanding the compound's utility in medicinal chemistry.
- Nanoparticle catalysts like t-ZrO2 demonstrate potential for environmentally friendly synthesis with high yields, although direct application to this compound requires further experimental validation.
- Stability and solubility of intermediates are critical for optimizing yields and purity.
Q & A
What are the established synthetic routes for Ethyl 5-cyano-6-methyl-2-(piperazin-1-yl)nicotinate, and how can reaction conditions be optimized?
Category: Basic
Answer:
The compound is synthesized via nucleophilic substitution, where a chlorinated precursor (e.g., ethyl 6-chloro-5-cyano-2-methylnicotinate) reacts with piperazine under reflux in a solvent system such as THF/EtOH (3:1 v/v) or acetonitrile. Triethylamine is often used to scavenge HCl. Purification typically involves flash chromatography. Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity of piperazine.
- Temperature control: Reflux at 80–100°C ensures complete substitution while minimizing side reactions.
- Stoichiometry: A 1.2–1.5 molar excess of piperazine ensures full conversion .
How should researchers address discrepancies in reaction yields when scaling up synthesis?
Category: Advanced
Answer:
Yield variations during scale-up often arise from inefficient mixing, heat distribution, or solvent evaporation rates. Methodological adjustments include:
- Segmented heating: Gradual temperature ramping to avoid localized overheating.
- Microwave-assisted synthesis: Enhances reaction uniformity and reduces time (e.g., microwave irradiation in acetonitrile, as used in related trifluoromethyl nicotinate syntheses) .
- In-line monitoring: Techniques like HPLC or FTIR track intermediate formation to identify bottlenecks .
What analytical techniques are critical for characterizing this compound and its intermediates?
Category: Basic
Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., piperazine integration at δ 2.5–3.5 ppm).
- Mass spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ ~ 315.16).
- X-ray crystallography: Resolves structural ambiguities (e.g., crystal structures of tert-butyl analogs in pyridine derivatives) .
- HPLC purity analysis: Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .
How can stability issues in storage affect experimental reproducibility?
Category: Basic
Answer:
The compound’s stability depends on:
- Moisture sensitivity: The cyano and ester groups are prone to hydrolysis. Store under nitrogen at –20°C in airtight containers.
- Light sensitivity: Piperazine derivatives may degrade under UV light; use amber vials.
- Documentation: Record lot-specific degradation profiles (e.g., via accelerated stability studies at 40°C/75% RH) .
What strategies resolve contradictions in biological activity data across studies?
Category: Advanced
Answer:
Discrepancies may stem from assay conditions or impurity profiles. Mitigation approaches:
- Standardized bioassays: Use positive controls (e.g., acetylcholinesterase inhibitors for enzyme studies) .
- Metabolite profiling: LC-MS identifies degradation products that may interfere with activity .
- Structural analogs: Compare with trifluoromethyl or chloromethyl nicotinates to isolate substituent effects .
What computational tools predict the compound’s interaction with biological targets?
Category: Advanced
Answer:
- Molecular docking (AutoDock/Vina): Models binding to enzymes (e.g., acetylcholinesterase) using piperazine’s conformational flexibility.
- QSAR models: Relate substituent electronic properties (e.g., cyano’s electron-withdrawing effect) to activity trends .
- MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories .
How do structural analogs influence the compound’s pharmacokinetic profile?
Category: Advanced
Answer:
- Cyano vs. trifluoromethyl substitution: Cyano enhances metabolic stability but reduces solubility; trifluoromethyl increases lipophilicity and bioavailability .
- Piperazine modifications: N-Benzyl groups improve blood-brain barrier penetration, while acetylated derivatives reduce clearance rates .
What safety protocols are essential for handling this compound?
Category: Basic
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
How can researchers validate the compound’s role in modulating receptor activity?
Category: Advanced
Answer:
- Radioligand binding assays: Compete with [³H]-labeled ligands (e.g., serotonin receptor subtypes).
- Functional assays: Measure cAMP levels or calcium flux in transfected HEK293 cells .
- Mutagenesis studies: Identify critical binding residues by alanine scanning .
What are the key challenges in synthesizing novel derivatives for SAR studies?
Category: Advanced
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
